molecular formula C8H10N4O B13655012 (NZ)-N-(2-amino-7,8-dihydro-6H-quinazolin-5-ylidene)hydroxylamine

(NZ)-N-(2-amino-7,8-dihydro-6H-quinazolin-5-ylidene)hydroxylamine

Cat. No.: B13655012
M. Wt: 178.19 g/mol
InChI Key: JUNJPHQJUHIBMI-GHXNOFRVSA-N
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Description

(NZ)-N-(2-amino-7,8-dihydro-6H-quinazolin-5-ylidene)hydroxylamine is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-(2-amino-7,8-dihydro-6H-quinazolin-5-ylidene)hydroxylamine typically involves the condensation of 2-amino-7,8-dihydroquinazoline with hydroxylamine under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-(2-amino-7,8-dihydro-6H-quinazolin-5-ylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxylamine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted quinazoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions may produce amine or hydroxylamine derivatives. Substitution reactions can lead to a wide range of substituted quinazoline compounds with different functional groups.

Scientific Research Applications

(NZ)-N-(2-amino-7,8-dihydro-6H-quinazolin-5-ylidene)hydroxylamine has several scientific research applications, including:

    Biology: Researchers study the compound for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs.

    Industry: The compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (NZ)-N-(2-amino-7,8-dihydro-6H-quinazolin-5-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (NZ)-N-(2-amino-7,8-dihydro-6H-quinazolin-5-ylidene)hydroxylamine include other quinazoline derivatives such as:

  • 2-aminoquinazoline
  • 2-hydroxyquinazoline
  • 2-methylquinazoline

Uniqueness

What sets this compound apart from these similar compounds is its unique structural feature of having both an amino group and a hydroxylamine moiety. This dual functionality allows the compound to participate in a wider range of chemical reactions and potentially exhibit a broader spectrum of biological activities.

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

(NZ)-N-(2-amino-7,8-dihydro-6H-quinazolin-5-ylidene)hydroxylamine

InChI

InChI=1S/C8H10N4O/c9-8-10-4-5-6(11-8)2-1-3-7(5)12-13/h4,13H,1-3H2,(H2,9,10,11)/b12-7-

InChI Key

JUNJPHQJUHIBMI-GHXNOFRVSA-N

Isomeric SMILES

C1CC2=NC(=NC=C2/C(=N\O)/C1)N

Canonical SMILES

C1CC2=NC(=NC=C2C(=NO)C1)N

Origin of Product

United States

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